molecular formula C14H19N3O4S B11069037 1H-Pyrazole-4-sulfonamide, N-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-

1H-Pyrazole-4-sulfonamide, N-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-

Cat. No.: B11069037
M. Wt: 325.39 g/mol
InChI Key: ZKUGAKMTRIXMOT-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring, a sulfonamide group, and a dimethoxyphenyl moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, ethylhydrazine, and sulfonyl chloride.

    Formation of Pyrazole Ring: The reaction between ethylhydrazine and 3,4-dimethoxybenzaldehyde forms the pyrazole ring.

    Sulfonamide Formation: The sulfonyl chloride is then introduced to form the sulfonamide group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, thereby affecting cellular processes such as growth and proliferation. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.

    N-[(3,4-Dimethoxyphenyl)methyl]-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-6-carboxamide: A compound with similar functional groups and potential biological activities.

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of a pyrazole ring, sulfonamide group, and dimethoxyphenyl moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research.

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-ethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H19N3O4S/c1-4-17-10-12(9-15-17)22(18,19)16-8-11-5-6-13(20-2)14(7-11)21-3/h5-7,9-10,16H,4,8H2,1-3H3

InChI Key

ZKUGAKMTRIXMOT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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